molecular formula C17H22N4OS B2773701 1-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-yl)urea CAS No. 1448037-51-1

1-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-yl)urea

Cat. No.: B2773701
CAS No.: 1448037-51-1
M. Wt: 330.45
InChI Key: ZFUAGLHPJWTFSC-UHFFFAOYSA-N
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Description

1-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-yl)urea is a complex organic compound that features a unique combination of cyclopentyl, cyclopropyl, pyrazolyl, and thiophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-yl)urea typically involves multiple steps:

    Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring. This can be achieved by reacting a suitable hydrazine derivative with a 1,3-diketone under acidic or basic conditions.

    Cyclopentyl and Cyclopropyl Substitution: The next step involves the introduction of cyclopentyl and cyclopropyl groups onto the pyrazole ring. This can be done through alkylation reactions using appropriate alkyl halides.

    Urea Formation: The final step involves the formation of the urea moiety. This can be achieved by reacting the substituted pyrazole with an isocyanate derivative of thiophene under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base or acid catalyst.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole or thiophene rings.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

    Medicinal Chemistry: The compound may exhibit biological activity, making it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: The unique structure of the compound could be useful in the development of new materials with specific properties, such as conductivity or stability.

    Biological Research: The compound can be used as a tool to study biological pathways and mechanisms, particularly those involving pyrazole and thiophene derivatives.

Mechanism of Action

The mechanism of action of 1-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-yl)urea would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of specific signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    1-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-3-(phenyl)urea: Similar structure but with a phenyl group instead of a thiophenyl group.

    1-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-3-(pyridyl)urea: Similar structure but with a pyridyl group instead of a thiophenyl group.

Uniqueness

1-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-yl)urea is unique due to the presence of the thiophenyl group, which can impart distinct electronic and steric properties compared to phenyl or pyridyl groups

Properties

IUPAC Name

1-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4OS/c22-17(19-16-6-3-9-23-16)18-11-13-10-15(12-7-8-12)21(20-13)14-4-1-2-5-14/h3,6,9-10,12,14H,1-2,4-5,7-8,11H2,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFUAGLHPJWTFSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=CC(=N2)CNC(=O)NC3=CC=CS3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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